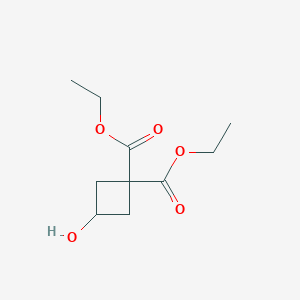

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVGFHCQRXXAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563392 | |

| Record name | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99974-66-0 | |

| Record name | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, a valuable functionalized cyclobutane derivative for research and development in medicinal chemistry and materials science. This document delves into the strategic selection of a three-step synthesis involving a Michael addition, a Dieckmann condensation, and a selective ketone reduction. Each step is detailed with mechanistic insights, step-by-step experimental protocols, and a discussion of the underlying chemical principles. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important building block.

Introduction and Strategic Overview

The cyclobutane motif is a key structural element in numerous natural products and pharmacologically active compounds.[1] Its inherent ring strain makes it a versatile synthon for further chemical transformations.[2] this compound, with its vicinal hydroxyl and geminal diester functionalities, represents a highly valuable and versatile building block for the synthesis of more complex molecular architectures.

The synthesis of this target molecule presents a strategic challenge: the controlled introduction of three distinct functional groups onto a strained four-membered ring. A direct approach involving the functionalization of a pre-formed cyclobutane ring, such as the oxidation of diethyl 1,1-cyclobutanedicarboxylate, is hampered by a lack of regioselectivity and harsh reaction conditions.

Therefore, a more elegant and controllable approach is the construction of the cyclobutane ring with the desired functionalities already in place or in a readily convertible form. The pathway detailed in this guide follows this principle, employing a three-step sequence:

-

Michael Addition: Synthesis of an acyclic tetraester precursor.

-

Dieckmann Condensation: Intramolecular cyclization to form the key intermediate, diethyl 3-oxocyclobutane-1,1-dicarboxylate.

-

Selective Reduction: Reduction of the ketone to the target hydroxyl group.

This strategy allows for the precise installation of the required functional groups and leverages well-established and reliable chemical transformations.

Synthesis Pathway and Experimental Protocols

Step 1: Michael Addition for Acyclic Precursor Synthesis

The synthesis commences with the formation of a suitable acyclic precursor for the subsequent intramolecular cyclization. A Michael addition of diethyl malonate to diethyl maleate (or its isomer, diethyl fumarate) provides a reliable route to tetraethyl propane-1,1,2,3-tetracarboxylate. This reaction creates the necessary carbon skeleton for the subsequent Dieckmann condensation.[3]

Mechanism: The reaction is initiated by the deprotonation of diethyl malonate by a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes a conjugate addition to the electron-deficient double bond of diethyl maleate. The resulting enolate is then protonated during workup to yield the tetraester product.[4]

Experimental Protocol: Synthesis of Tetraethyl propane-1,1,2,3-tetracarboxylate [3]

-

Materials:

-

Absolute ethanol

-

Sodium metal

-

Diethyl malonate

-

Diethyl fumarate (or maleate)

-

Glacial acetic acid

-

Carbon tetrachloride

-

Distilled water

-

-

Procedure:

-

In a 5-L flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by adding 92 g (4 gram-atoms) of sodium to 1 kg of absolute ethanol.

-

Once all the sodium has dissolved, cool the flask and add 800 g (5 moles) of diethyl malonate with stirring.

-

Gently warm the mixture on a steam bath and add 700 g (4.1 moles) of diethyl fumarate from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to boil the mixture for an additional hour.

-

Cool the reaction mixture and add 250 g (4.2 moles) of glacial acetic acid.

-

Remove most of the ethanol by distillation under reduced pressure.

-

Pour the residue into distilled water to dissolve the solid. Separate the aqueous layer and extract it four times with carbon tetrachloride.

-

Combine the organic layers and the carbon tetrachloride extracts, wash twice with water, and then extract the water washings once with carbon tetrachloride.

-

Distill off the carbon tetrachloride under atmospheric pressure.

-

Distill the residue under reduced pressure, collecting the fraction at 182–184 °C/8 mm Hg.

-

-

Expected Yield: 93–94%

Step 2: Dieckmann Condensation for Cyclobutane Ring Formation

The Dieckmann condensation is an intramolecular Claisen condensation that is highly effective for forming 5- and 6-membered rings.[5][6] While the formation of 4-membered rings is less common due to increased ring strain, it is a feasible transformation with the appropriate precursor and reaction conditions.[7] In this step, the synthesized tetraethyl propane-1,1,2,3-tetracarboxylate is hydrolyzed and decarboxylated to yield diethyl 3-carboxyglutarate, which is then re-esterified to provide the necessary 1,5-diester precursor for the cyclization to diethyl 3-oxocyclobutane-1,1-dicarboxylate.

Mechanism: The reaction is initiated by the deprotonation of an α-carbon to one of the ester groups by a strong base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. The subsequent elimination of an ethoxide ion yields the β-keto ester, diethyl 3-oxocyclobutane-1,1-dicarboxylate.[8][9]

Experimental Protocol: Synthesis of Diethyl 3-oxocyclobutane-1,1-dicarboxylate (Representative)

-

Materials:

-

Diethyl 3-ethoxycarbonylglutarate (prepared from tetraethyl propane-1,1,2,3-tetracarboxylate)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous toluene

-

Concentrated hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

-

Procedure:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene.

-

Heat the suspension to reflux and add a solution of diethyl 3-ethoxycarbonylglutarate (1 equivalent) in anhydrous toluene dropwise over 2 hours.

-

After the addition is complete, continue refluxing for an additional 4 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench with a 1:1 mixture of ethanol and toluene, followed by the slow addition of water.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3.

-

Separate the organic layer and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

-

-

Expected Yield: Moderate (yields for 4-membered ring formation via Dieckmann are typically lower than for 5- and 6-membered rings).

Step 3: Selective Reduction of the Ketone

The final step in the synthesis is the selective reduction of the ketone functionality in diethyl 3-oxocyclobutane-1,1-dicarboxylate to the desired hydroxyl group. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this transformation, as it typically reduces ketones much faster than esters under standard conditions.[8][10]

Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This forms an alkoxide intermediate, which is then protonated during the workup to yield the final alcohol product.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Diethyl 3-oxocyclobutane-1,1-dicarboxylate

-

Methanol

-

Sodium borohydride

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve diethyl 3-oxocyclobutane-1,1-dicarboxylate (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 equivalents) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is neutral to slightly acidic.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

-

-

Expected Yield: High (typically >90%)

Data Summary and Visualization

Table 1: Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| 1 | Michael Addition | Sodium ethoxide, Diethyl malonate, Diethyl fumarate | Ethanol | Reflux | ~2 hours | 93-94%[3] |

| 2 | Dieckmann Condensation | Sodium hydride, Diethyl 3-ethoxycarbonylglutarate | Toluene | Reflux | ~6 hours | Moderate |

| 3 | Selective Reduction | Sodium borohydride | Methanol | 0 °C to RT | ~3 hours | >90% |

Diagram 1: Overall Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Mechanism of Dieckmann Condensation

References

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. scielo.br [scielo.br]

An In-Depth Technical Guide to the Physicochemical Properties of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional topologies and favorable physicochemical properties is paramount. Cyclobutane derivatives, in particular, have garnered increasing attention as bioisosteric replacements for larger, more flexible ring systems and as building blocks that can impart desirable metabolic stability and conformational rigidity. Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS No: 99974-66-0) emerges as a compound of significant interest within this class. Its structure, featuring a hydroxyl group and two diethyl ester functionalities on a cyclobutane core, presents a unique combination of hydrogen bonding capabilities, esterase-labile handles, and a constrained carbocyclic framework. This guide provides a comprehensive overview of the core physicochemical properties of this molecule, offering insights into its synthesis, characterization, and potential applications in the development of new therapeutic agents.

Core Molecular Attributes

A foundational understanding of a molecule begins with its basic structural and identifying information.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₆O₅ | [1] |

| Molecular Weight | 216.23 g/mol | [1][2] |

| CAS Number | 99974-66-0 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,1-Cyclobutanedicarboxylic Acid, 3-Hydroxy-, 1,1-Diethyl Ester | [1][2] |

Synthesis and Structural Elucidation

The probable synthetic route to this compound involves a two-step process starting from diethyl malonate and 1,3-dihalopropane. The initial step is the formation of the cyclobutane ring, followed by the introduction of the hydroxyl group.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

The synthesis of the precursor, Diethyl 1,1-cyclobutanedicarboxylate, is a well-established procedure.[3][4] It typically involves the alkylation of diethyl malonate with a 1,3-dihalopropane, such as 1,3-dibromopropane, in the presence of a base like sodium ethoxide.[3]

Causality Behind Experimental Choices: The choice of a strong base like sodium ethoxide is crucial to deprotonate the acidic α-hydrogen of diethyl malonate, forming a nucleophilic enolate. This enolate then undergoes a tandem SN2 reaction with the 1,3-dihalopropane to form the cyclobutane ring. Anhydrous conditions are critical to prevent the hydrolysis of the ester groups and the quenching of the enolate.[3]

Step 2: Introduction of the Hydroxyl Group

The introduction of the hydroxyl group at the 3-position can be achieved through the reduction of the corresponding ketone, Diethyl 3-oxocyclobutane-1,1-dicarboxylate. This reduction can be accomplished using a variety of reducing agents. A common and effective method for the reduction of ketones to secondary alcohols is the use of sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol.

Causality Behind Experimental Choices: Sodium borohydride is a mild and selective reducing agent, which is advantageous as it will not reduce the ester functionalities present in the molecule. The alcoholic solvent serves to protonate the resulting alkoxide intermediate to yield the hydroxyl group.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Melting and Boiling Point

| Property | Value | Notes | Source(s) |

| Melting Point | ~15 °C | This is an estimated value. Experimental determination is required for confirmation. | [5] |

| Boiling Point | ~180 °C | This is an estimated value. A more precise predicted value is 272.939 °C at 760 mmHg. | [1][5] |

Experimental Protocol: Melting Point Determination

The melting point of a pure organic compound is a sharp, well-defined temperature at which the solid phase transitions to the liquid phase. For a substance with a low melting point like this compound, a cooled-stage melting point apparatus would be employed.

-

A small, powdered sample is loaded into a capillary tube.

-

The capillary tube is placed in a temperature-controlled block or oil bath.

-

The temperature is slowly increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

Causality Behind Experimental Choices: A slow heating rate is essential for accurate determination, allowing for thermal equilibrium to be established between the sample and the heating medium. A narrow melting range is indicative of high purity.

Solubility

The solubility of a compound in both aqueous and organic media is a critical parameter for drug development, influencing formulation, absorption, and distribution.

| Solvent | Solubility | Notes | Source(s) |

| Organic Solvents | Soluble in many organic solvents, such as alcohols and ethers. | Qualitative data. Quantitative determination is necessary. | [5] |

| Aqueous Media | Expected to have low to moderate solubility. | The hydroxyl group will contribute to aqueous solubility, while the diethyl ester and cyclobutane core will decrease it. | - |

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions.

-

A stock solution of the compound is prepared in an organic solvent like dimethyl sulfoxide (DMSO).

-

Aliquots of the stock solution are added to an aqueous buffer in a multi-well plate.

-

The plate is incubated, and the point at which precipitation occurs is detected, often by nephelometry (light scattering) or UV-Vis spectroscopy.

Causality Behind Experimental Choices: DMSO is used as it can solubilize a wide range of organic compounds. The use of a multi-well plate format allows for the rapid screening of multiple concentrations. Nephelometry is a sensitive technique for detecting the formation of insoluble particles.

pKa

The pKa value indicates the acidity or basicity of a compound and is crucial for predicting its ionization state at physiological pH, which in turn affects its absorption, distribution, and target engagement. This compound has a hydroxyl group which is weakly acidic. The pKa of the hydroxyl proton is expected to be in the range of 16-18, similar to that of other secondary alcohols. The ester groups do not have readily ionizable protons.

Causality Behind Experimental Choices for pKa Determination: Potentiometric titration is a common method for pKa determination. A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa is the pH at which the compound is 50% ionized. For compounds with low aqueous solubility, co-solvents may be used, and the apparent pKa is extrapolated to 0% co-solvent.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

-CH₂-CH₃ (ethyl esters): A triplet around 1.2-1.3 ppm (for the -CH₃) and a quartet around 4.1-4.2 ppm (for the -O-CH₂-).

-

Cyclobutane ring protons: Complex multiplets in the range of 2.0-3.0 ppm. The proton attached to the carbon bearing the hydroxyl group (-CH-OH) would likely appear as a multiplet at a downfield-shifted position, around 3.5-4.5 ppm.

-

-OH proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of 1.5-4.0 ppm.

¹³C NMR (Predicted):

-

-CH₂-CH₃ (ethyl esters): A signal around 14 ppm for the -CH₃ and around 61 ppm for the -O-CH₂-.

-

C=O (ester carbonyls): A signal in the range of 170-175 ppm.

-

Cyclobutane ring carbons: Signals in the range of 30-70 ppm. The carbon attached to the hydroxyl group (-CH-OH) would be the most downfield-shifted among the ring carbons, likely around 60-70 ppm. The quaternary carbon bearing the two ester groups would also be distinct.

Causality Behind NMR Analysis: ¹H NMR provides information on the number of different types of protons and their neighboring protons through spin-spin coupling. ¹³C NMR provides information on the number of different types of carbon atoms. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign all proton and carbon signals by showing which protons are coupled to each other and which protons are attached to which carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key Expected IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (alcohol) | 3200-3600 | Strong, broad |

| C-H (alkane) | 2850-3000 | Medium to strong |

| C=O (ester) | 1730-1750 | Strong, sharp |

| C-O (ester) | 1000-1300 | Strong |

Causality Behind IR Analysis: The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. The broadness of the O-H stretch is due to hydrogen bonding. The strong, sharp C=O stretch is a characteristic feature of carbonyl compounds. The presence of both a broad O-H band and a strong C=O band would be a key indicator of the successful synthesis of this compound.

Conclusion

This compound is a promising building block for drug discovery, offering a unique combination of a constrained cyclobutane scaffold with versatile functional groups. This guide has outlined its core physicochemical properties, drawing upon available data and established scientific principles to provide a comprehensive overview for researchers. While some experimental data remains to be fully elucidated in the public domain, the provided methodologies for synthesis and characterization offer a clear path for its preparation and validation. A thorough understanding of these physicochemical properties is the first critical step in harnessing the potential of this and other novel cyclobutane derivatives in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, a valuable building block in organic synthesis and medicinal chemistry. The guide details its chemical structure, key physicochemical properties, and provides an in-depth analysis of its synthesis, including a proposed experimental protocol. Furthermore, it explores the significant role of the cyclobutane motif in drug discovery and discusses the potential applications of this specific molecule in the development of novel therapeutics, particularly antiviral agents. This document is intended to be a valuable resource for researchers and scientists working in the fields of chemical synthesis and drug development.

Introduction: The Significance of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1] Unlike more flexible aliphatic chains or larger cycloalkanes, the constrained nature of the cyclobutane ring can lock a molecule into a specific bioactive conformation, potentially leading to enhanced potency and selectivity for its biological target.[3]

Furthermore, the incorporation of cyclobutane moieties can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1] This has led to the successful development of several marketed drugs containing this scaffold, including the anticancer agent Carboplatin and the antiviral drug Boceprevir.[3] this compound, with its strategically placed hydroxyl and dicarboxylate functionalities, represents a versatile and synthetically accessible building block for the construction of complex cyclobutane-containing molecules with therapeutic potential.

Core Compound Profile: this compound

Chemical Structure and CAS Number

-

Chemical Name: this compound

-

Synonyms: 1,1-Cyclobutanedicarboxylic acid, 3-hydroxy-, 1,1-diethyl ester; Diethyl 3-hydroxy-1,1-cyclobutanedicarboxylate[4]

The structure of this compound features a central cyclobutane ring. One carbon atom of the ring is geminally disubstituted with two ethyl ester groups, while the carbon at the 3-position bears a hydroxyl group.

Diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless to yellowish liquid | [6] |

| Boiling Point | 272.94 °C at 760 mmHg | [5] |

| Density | 1.238 g/cm³ | [5] |

| Flash Point | 97.59 °C | [5] |

| Solubility | Soluble in many organic solvents, such as alcohols and ethers. | [6] |

Synthesis of this compound: A Step-by-Step Approach

A plausible and efficient synthetic route to this compound involves a two-step process starting from diethyl malonate and 1,3-dibromopropane. The initial step establishes the core cyclobutane dicarboxylate structure, which is then functionalized in the second step to introduce the hydroxyl group.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

The formation of the cyclobutane ring is achieved through the alkylation of diethyl malonate with 1,3-dibromopropane in the presence of a base, typically sodium ethoxide.[7][8]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Diethyl Malonate: The acidic methylene protons of diethyl malonate are readily deprotonated by a strong base to form a nucleophilic enolate.

-

1,3-Dibromopropane: This bifunctional electrophile allows for a sequential intramolecular cyclization after the initial alkylation, leading to the formation of the four-membered ring.

-

Sodium Ethoxide (NaOEt) in Ethanol (EtOH): Sodium ethoxide is a strong base that effectively deprotonates diethyl malonate. Ethanol serves as a suitable solvent for the reaction.

Experimental Protocol (Adapted from Organic Syntheses Procedure): [7][8]

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, a solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.

-

Diethyl malonate is added to the flask, followed by the dropwise addition of 1,3-dibromopropane while maintaining the reaction temperature.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete cyclization.

-

The reaction is then cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed, dried, and concentrated.

-

The crude product is purified by vacuum distillation to yield pure Diethyl 1,1-cyclobutanedicarboxylate.

Step 2: Reduction of Diethyl 3-oxocyclobutane-1,1-dicarboxylate to this compound

The introduction of the hydroxyl group at the 3-position is achieved through the reduction of the corresponding ketone, Diethyl 3-oxocyclobutane-1,1-dicarboxylate. This ketone precursor can be synthesized through various methods, including the acylation of the cyclobutane ring. The reduction of the ketone to the secondary alcohol can be accomplished using a mild reducing agent such as sodium borohydride (NaBH₄).

Reaction Scheme:

Causality Behind Experimental Choices:

-

Diethyl 3-oxocyclobutane-1,1-dicarboxylate: This ketone serves as the direct precursor to the desired alcohol.

-

Sodium Borohydride (NaBH₄): A selective reducing agent that readily reduces ketones to alcohols without affecting the ester functionalities present in the molecule.

-

Ethanol (EtOH): A common protic solvent for sodium borohydride reductions.

Proposed Experimental Protocol:

-

In a round-bottom flask, Diethyl 3-oxocyclobutane-1,1-dicarboxylate is dissolved in a suitable solvent, such as ethanol or methanol.

-

The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring.

-

The reaction is allowed to stir at room temperature for a specified period until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of a weak acid (e.g., dilute HCl or acetic acid) to neutralize the excess borohydride.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Workflow Diagram for the Synthesis:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While a complete set of publicly available spectra for this compound is limited, the expected spectroscopic data can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

-

Ethyl Ester Protons: A triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂).

-

Cyclobutane Ring Protons: Complex multiplets in the region of 2.0-3.0 ppm for the methylene protons and a multiplet for the proton attached to the hydroxyl-bearing carbon.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

-

Ester Carbonyl Carbons: Resonances in the range of 170-175 ppm.

-

Quaternary Carbon (C1): A signal for the carbon bearing the two ester groups.

-

Carbon Bearing the Hydroxyl Group (C3): A resonance in the region of 60-70 ppm.

-

Methylene Carbons of the Cyclobutane Ring: Signals in the aliphatic region.

-

Ethyl Ester Carbons: Resonances around 60 ppm (OCH₂) and 14 ppm (CH₃).

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

-

C-O Stretch: Absorption bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O bonds of the esters and the alcohol.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 216. Subsequent fragmentation would likely involve the loss of ethoxy groups, water, and cleavage of the cyclobutane ring.

Applications in Drug Development: A Focus on Antiviral Nucleoside Analogues

The structural features of this compound make it an attractive starting material for the synthesis of carbocyclic nucleoside analogues. These compounds, where the furanose sugar of a natural nucleoside is replaced by a carbocyclic ring, are a significant class of antiviral agents.[9][10][11]

The rationale for using a cyclobutane ring as a sugar mimic lies in its ability to present the nucleobase and hydroxyl groups in a spatially defined manner that can be recognized by viral polymerases.[12] The hydroxyl group at the 3-position of this compound corresponds to the 3'-hydroxyl group of a natural deoxynucleoside, which is crucial for the formation of the phosphodiester bond during DNA or RNA synthesis.

Potential Synthetic Pathway to a Carbocyclic Nucleoside Analogue:

Caption: A potential synthetic route to carbocyclic nucleoside analogues.

By modifying the functional groups of this compound, medicinal chemists can synthesize a library of novel carbocyclic nucleoside analogues for screening against various viral targets, including HIV, hepatitis B and C, and herpesviruses.[3][12] The dicarboxylate functionality also offers opportunities for further derivatization to improve pharmacokinetic properties or to introduce additional pharmacophoric features.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its well-defined structure, featuring a strained cyclobutane ring and multiple functional groups, provides a robust platform for the creation of complex molecular architectures. The synthetic accessibility of this compound, coupled with the growing importance of cyclobutane-containing molecules in medicinal chemistry, underscores its importance as a key building block for the development of next-generation therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, aiming to facilitate its use in innovative research and development endeavors.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. americanelements.com [americanelements.com]

- 6. chembk.com [chembk.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. rroij.com [rroij.com]

A Technical Guide to the Spectroscopic Characterization of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, a valuable building block in organic synthesis and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from its parent compound, Diethyl 1,1-cyclobutanedicarboxylate, to offer a robust predictive framework. This approach is designed to empower researchers in the identification, characterization, and quality control of this and structurally related compounds.

The Structural Landscape: From Parent Compound to Hydroxylated Derivative

This compound (Molecular Formula: C₁₀H₁₆O₅, Molecular Weight: 216.23 g/mol ) is a functionalized cyclobutane derivative.[1][2] The introduction of a hydroxyl group onto the cyclobutane ring at the C-3 position significantly alters the molecule's electronic and steric environment compared to its parent, Diethyl 1,1-cyclobutanedicarboxylate. This structural modification is the key to understanding the nuances of its spectroscopic signatures.

A Baseline for Prediction: Spectroscopic Data of Diethyl 1,1-cyclobutanedicarboxylate

To predict the spectroscopic features of the hydroxylated derivative, we first examine the known data for Diethyl 1,1-cyclobutanedicarboxylate.

Table 1: Summary of Known Spectroscopic Data for Diethyl 1,1-cyclobutanedicarboxylate

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Signals corresponding to the ethyl ester groups (triplet and quartet) and the cyclobutane ring protons.[3] |

| ¹³C NMR | Resonances for the carbonyl carbons, the quaternary carbon of the cyclobutane ring, the methylene carbons of the ethyl groups and the cyclobutane ring, and the methyl carbons.[4] |

| IR Spectroscopy | Strong absorption band for the C=O stretch of the ester, and C-H stretching frequencies for the alkyl groups. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns of a diethyl ester.[5] |

Predictive Spectroscopic Analysis of this compound

The presence of the hydroxyl group at the C-3 position introduces significant and predictable changes to the spectroscopic data.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum is expected to be more complex than that of the parent compound. The hydroxyl group's electron-withdrawing nature and its ability to participate in hydrogen bonding will influence the chemical shifts of nearby protons.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Rationale |

| -CH₂- (ethyl) | ~4.2 | Quartet (q) | J ≈ 7.1 | Standard chemical shift for a methylene group adjacent to an ester oxygen. |

| -CH₃ (ethyl) | ~1.25 | Triplet (t) | J ≈ 7.1 | Typical chemical shift for a methyl group of an ethyl ester. |

| -CH(OH) | ~4.0 - 4.5 | Multiplet (m) | - | The proton on the carbon bearing the hydroxyl group will be deshielded. |

| Ring -CH₂- (adjacent to C-OH) | ~2.2 - 2.8 | Multiplet (m) | - | Diastereotopic protons adjacent to the stereocenter created by the hydroxyl group. |

| Ring -CH₂- (adjacent to C(COOEt)₂) | ~2.0 - 2.5 | Multiplet (m) | - | Protons on the remaining methylene groups of the cyclobutane ring. |

| -OH | Variable (broad singlet) | Broad Singlet (br s) | - | Chemical shift is concentration and solvent dependent due to hydrogen bonding. |

Causality Behind Predictions:

-

The introduction of the electronegative hydroxyl group will cause a downfield shift (to a higher ppm value) for the proton on the same carbon (C-3) and, to a lesser extent, for the protons on the adjacent carbons (C-2 and C-4).

-

The C-3 carbon is now a stereocenter, which can lead to magnetic non-equivalence (diastereotopicity) of the protons on the adjacent methylene groups, resulting in more complex splitting patterns.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a clear count of the unique carbon environments and confirm the presence of the hydroxyl group.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| -C=O (ester) | ~170 - 175 | Typical range for ester carbonyl carbons. |

| -CH(OH) | ~65 - 75 | The hydroxyl group significantly deshields the attached carbon, causing a downfield shift. |

| -O-CH₂- (ethyl) | ~60 - 62 | Standard chemical shift for the methylene carbon of an ethyl ester. |

| Quaternary C-1 | ~50 - 55 | The quaternary carbon attached to the two ester groups. |

| Ring -CH₂- | ~30 - 40 | Methylene carbons of the cyclobutane ring. |

| -CH₃ (ethyl) | ~14 | Typical chemical shift for the methyl carbon of an ethyl ester. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum will offer definitive evidence for the key functional groups present in the molecule.

Predicted IR Absorption Frequencies:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Significance |

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad | Diagnostic for the presence of the hydroxyl group, broadened due to hydrogen bonding.[6] |

| C-H Stretch (Alkyl) | 3000 - 2850 | Medium to Strong | Corresponds to the sp³ C-H bonds of the cyclobutane ring and ethyl groups.[7] |

| C=O Stretch (Ester) | 1750 - 1730 | Strong | Characteristic absorption for the carbonyl group of a saturated ester.[6] |

| C-O Stretch (Alcohol & Ester) | 1300 - 1000 | Strong | Represents the C-O single bond stretching vibrations.[6] |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry will confirm the molecular weight and provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 216, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of an ethoxy group (-OCH₂CH₃) from the ester to give a fragment at m/z = 171.

-

Loss of an ethyl group (-CH₂CH₃) to give a fragment at m/z = 187.

-

Loss of water (-H₂O) from the molecular ion, especially under certain ionization conditions, to give a fragment at m/z = 198.

-

Cleavage of the cyclobutane ring can lead to a variety of smaller fragments.

-

Experimental Protocols for Spectroscopic Analysis

Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols that serve as a starting point for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; for instance, using DMSO-d₆ will allow for the observation of the -OH proton as a distinct multiplet if it couples to neighboring protons.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Integrate all signals and determine the multiplicities and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 scans or more) due to the lower natural abundance of ¹³C.

-

Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR (Optional but Recommended):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates.

-

Attenuated Total Reflectance (ATR): Place a small drop of the liquid sample directly onto the ATR crystal. This is often the simplest and most common method.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty accessory before running the sample.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.

-

For fragmentation studies (MS/MS), select the molecular ion (or a protonated/sodiated adduct) as the precursor ion and apply collision-induced dissociation (CID).

-

Visualization of Spectroscopic Relationships

Visual aids can significantly enhance the understanding of complex spectroscopic data.

Diagram 1: Predicted ¹H-¹³C HMBC Correlations

This diagram illustrates key long-range correlations that would be expected in an HMBC spectrum, aiding in the definitive assignment of the quaternary carbon and the carbonyl groups.

Caption: Predicted HMBC correlations for key structural assignments.

Diagram 2: General Workflow for Spectroscopic Characterization

This workflow outlines a logical sequence of experiments for the comprehensive characterization of a novel organic compound.

Caption: A systematic workflow for structural elucidation using spectroscopy.

Conclusion

While experimental data for this compound remains elusive in the public domain, a comprehensive and scientifically rigorous prediction of its spectroscopic characteristics is achievable. By understanding the influence of the hydroxyl group and leveraging data from the parent compound, researchers can confidently approach the analysis of this molecule. The combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, particularly when augmented with 2D NMR techniques, provides a powerful toolkit for the unambiguous structural elucidation and purity assessment essential for advancing research and development in the chemical and pharmaceutical sciences.

References

- 1. labsolu.ca [labsolu.ca]

- 2. americanelements.com [americanelements.com]

- 3. Diethyl 1,1-cyclobutanedicarboxylate (3779-29-1) 1H NMR [m.chemicalbook.com]

- 4. Diethyl 1,1-cyclobutanedicarboxylate (3779-29-1) 13C NMR spectrum [chemicalbook.com]

- 5. Diethyl 1,1-cyclobutanedicarboxylate | C10H16O4 | CID 77410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. eng.uc.edu [eng.uc.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

The Cyclobutane Motif: From Strained Curiosity to a Cornerstone of Modern Organic Chemistry

An In-Depth Technical Guide:

Executive Summary

The cyclobutane ring, once a mere curiosity of strained organic structures, has evolved into a sophisticated and powerful tool in the arsenal of synthetic and medicinal chemists. Its unique stereochemical and physical properties, stemming from significant ring strain, offer unparalleled opportunities for molecular design and synthesis. This technical guide provides a comprehensive overview of the cyclobutane derivative, charting its journey from its initial synthesis to its current-day applications as a critical scaffold in drug discovery and natural product synthesis. We will explore the fundamental principles governing its reactivity, delve into the historical and modern synthetic methodologies for its construction, and examine its role in biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of this four-membered carbocycle.

The Unique Character of a Strained Ring: Physicochemical Properties

The chemistry of cyclobutane is fundamentally dictated by its high degree of ring strain, calculated to be approximately 26.3 kcal/mol.[1][2] This strain arises from two primary factors: angle strain, due to the compression of C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5° to near 90°, and torsional strain from the eclipsing of hydrogen atoms.[3][4] To alleviate some of this torsional strain, the cyclobutane ring is not planar but adopts a puckered or folded conformation.[4]

This inherent strain energy is not a liability but a latent source of reactivity. It renders the C-C bonds weaker than in acyclic or larger cyclic alkanes, making them susceptible to cleavage under various conditions, including thermal, photochemical, and catalytic activation.[5][6] This property allows cyclobutane derivatives to serve as versatile intermediates for ring-opening, ring-expansion, and rearrangement reactions, providing access to more complex molecular architectures.[5][6][7]

For medicinal chemists, the rigid, three-dimensional, and sp³-rich nature of the cyclobutane scaffold is a key asset.[1][8] In an era of drug discovery focused on "escaping flatland," moving away from planar aromatic systems, the cyclobutane motif provides a means to project substituents into distinct vectors of three-dimensional space, enabling precise and unique interactions with biological targets.[1][9]

A Historical Chronicle: The Synthesis of a "Forbidden" Ring

A Landmark Achievement: The First Synthesis

The first successful synthesis of the parent cyclobutane was a landmark in organic chemistry, accomplished in 1907 by James Bruce and Richard Willstätter.[3][4] Their approach involved the hydrogenation of cyclobutene over a nickel catalyst, a seemingly straightforward final step that capped a challenging multi-step synthesis to first obtain the cyclobutene precursor.[10] This achievement validated the existence of such strained cyclic systems, which had been a subject of theoretical debate.

The [2+2] Cycloaddition: A Paradigm Shift in Synthesis

For decades following its discovery, the construction of the cyclobutane ring remained a formidable challenge. A true breakthrough came with the development and understanding of the [2+2] cycloaddition reaction , which has since become the most prevalent and powerful method for synthesizing four-membered rings.[11][12] This reaction involves the joining of two unsaturated components (like two alkenes) to form a cyclobutane ring.

According to the Woodward-Hoffmann rules of orbital symmetry, a thermal [2+2] cycloaddition between two simple alkenes is "forbidden" to proceed in a concerted, suprafacial manner.[13][14] However, this barrier is overcome under photochemical conditions. The first [2+2] photocycloaddition was observed serendipitously by Liebermann in 1877, who noted the dimerization of thymoquinone in sunlight.[15] A subsequent famous example from 1908 reported that carvone, when exposed to sunlight for an extended period, converted to "carvone-camphor," a cyclobutane-containing photodimer.[16]

These early observations laid the groundwork for the deliberate use of light to construct cyclobutane rings. The mechanism of the photochemical [2+2] cycloaddition is not concerted but proceeds stepwise.[16] Typically, one of the alkene partners absorbs a photon of UV or visible light, promoting it to an excited triplet state via intersystem crossing.[13][16] This excited state then interacts with a ground-state alkene to form a diradical intermediate, which subsequently closes to form the two new sigma bonds of the cyclobutane ring.[16][17]

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cyclobutane - Wikipedia [en.wikipedia.org]

- 4. assignmentpoint.com [assignmentpoint.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. baranlab.org [baranlab.org]

- 13. scribd.com [scribd.com]

- 14. Woodward–Hoffmann rules - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 17. The origin of [2+2] photocycloaddition reaction in the solid state driving ACQ-to-AIE transformation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

This guide provides a comprehensive technical overview of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, a valuable intermediate for researchers and professionals in drug development and organic synthesis. We will delve into its fundamental properties, a robust synthesis protocol, predicted spectroscopic characterization, and its potential applications, all grounded in established chemical principles.

Core Molecular Attributes

This compound is a functionalized cyclobutane derivative featuring a hydroxyl group and two ethyl ester moieties. These functional groups provide multiple reaction sites, making it a versatile building block in the synthesis of more complex molecules.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O₅ | [1][2] |

| Molecular Weight | 216.23 g/mol | [1][2] |

| CAS Number | 99974-66-0 | [1][2] |

| Appearance | Colorless to yellowish liquid (predicted) | [3] |

| Solubility | Soluble in many organic solvents (e.g., alcohols, ethers) | [3] |

| Boiling Point | ~180 °C (predicted) | [3] |

| Melting Point | ~15 °C (predicted) | [3] |

Synthesis Pathway and Experimental Protocol

The most direct and efficient synthesis of this compound is through the selective reduction of the corresponding ketone, diethyl 3-oxocyclobutane-1,1-dicarboxylate. This precursor is commercially available, streamlining the synthetic process. The reduction of a ketone to a secondary alcohol is a cornerstone reaction in organic synthesis, with sodium borohydride (NaBH₄) being a mild and selective reagent suitable for this transformation, especially in the presence of ester functional groups.

The causality for choosing sodium borohydride lies in its chemoselectivity. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ will readily reduce ketones and aldehydes while typically leaving esters untouched under standard protic solvent conditions at low temperatures. This prevents unwanted side reactions and simplifies the purification process.

Caption: Synthesis of the target compound via reduction.

Experimental Protocol: Reduction of Diethyl 3-oxocyclobutane-1,1-dicarboxylate

This protocol is a validated, self-consistent procedure based on established methods for sodium borohydride reductions of ketones.

Materials:

-

Diethyl 3-oxocyclobutane-1,1-dicarboxylate

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl 3-oxocyclobutane-1,1-dicarboxylate (10.0 g, 46.7 mmol) in anhydrous methanol (100 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction rate and enhance selectivity.

-

Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.88 g, 23.3 mmol, 0.5 equivalents) portion-wise over 15 minutes. The stoichiometry is chosen to be sufficient for the reduction of the ketone without a large excess that could lead to side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Quenching: Slowly and carefully quench the reaction by the dropwise addition of deionized water (20 mL) to decompose any unreacted NaBH₄. Subsequently, add 1 M HCl dropwise until the pH of the solution is approximately 6-7.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing and Drying: Wash the combined organic extracts with brine (50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel if necessary to yield the final product.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to the stereochemistry at the hydroxyl-bearing carbon, which makes the protons on the cyclobutane ring diastereotopic.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.2 | Quartet | 4H | -OCH₂ CH₃ | Protons of the methylene groups in the ethyl esters, split by the neighboring methyl groups. |

| ~4.0 - 4.2 | Multiplet | 1H | CH -OH | The proton on the carbon bearing the hydroxyl group. Its chemical shift is influenced by the electronegative oxygen. |

| ~2.2 - 2.8 | Multiplet | 4H | Ring CH₂ 's | The four protons on the cyclobutane ring adjacent to the ester-bearing carbon. They are expected to be in a complex, overlapping region. |

| ~1.7 - 2.0 | Singlet (broad) | 1H | -OH | The hydroxyl proton signal, which is often broad and may not show coupling. |

| ~1.25 | Triplet | 6H | -OCH₂CH₃ | Protons of the methyl groups in the ethyl esters, split by the neighboring methylene groups. |

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by the presence of strong absorptions corresponding to the hydroxyl and ester carbonyl groups.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H stretch | A broad and strong absorption characteristic of the hydroxyl group due to hydrogen bonding. |

| ~2980, 2940 | C-H stretch (sp³) | Absorptions for the C-H bonds of the cyclobutane ring and ethyl groups. |

| ~1730 (strong) | C=O stretch (ester) | A very strong and sharp absorption characteristic of the carbonyl group in the two ester functionalities. |

| ~1250, 1180 | C-O stretch (ester) | Strong absorptions corresponding to the C-O single bond stretches of the ester groups. |

Potential Reactions and Synthetic Utility

This compound is a bifunctional molecule, and its reactivity is dictated by the hydroxyl and diethyl ester groups. This allows for a range of subsequent transformations, making it a valuable intermediate.

Caption: Key reaction pathways for the target compound.

-

Reactions at the Hydroxyl Group:

-

Oxidation: The secondary alcohol can be oxidized back to the ketone (diethyl 3-oxocyclobutane-1,1-dicarboxylate) using standard oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions. This provides a route to interconvert between the hydroxy and keto forms.

-

Esterification/Acylation: The hydroxyl group can be readily acylated to form esters using acyl chlorides or anhydrides. This is a common protecting group strategy or a way to introduce further functionality.

-

Etherification: Formation of an ether is possible, for instance, via a Williamson ether synthesis, allowing for the attachment of various alkyl or aryl groups.

-

-

Reactions at the Ester Groups:

-

Hydrolysis: The ethyl esters can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding 3-hydroxycyclobutane-1,1-dicarboxylic acid. This diacid is a useful ligand in coordination chemistry.

-

Transesterification: By reacting with a different alcohol under acidic or basic catalysis, the ethyl esters can be converted to other esters.

-

Reduction: While more challenging to reduce than the ketone, the esters can be reduced to diols using a strong reducing agent like LiAlH₄.

-

The presence of the strained cyclobutane ring can also influence the reactivity at adjacent positions and can be a precursor for ring-expansion or ring-opening reactions under specific conditions, further broadening its synthetic potential.

Safety and Handling

As with any chemical reagent, proper laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and strong oxidizing agents.

This guide provides a foundational understanding of this compound. The provided synthetic protocol and predicted characterization data offer a solid starting point for researchers to synthesize and utilize this versatile chemical building block in their work.

References

A Comprehensive Technical Guide to the Synthesis of 3-Hydroxycyclobutane Compounds

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxycyclobutane motif is a valuable structural unit in medicinal chemistry and drug discovery. Its inherent three-dimensionality and conformational rigidity offer a unique scaffold that can impart favorable physicochemical properties to bioactive molecules, such as improved metabolic stability and binding affinity. This guide provides a detailed overview of the primary synthetic strategies for accessing this important class of compounds, with a focus on the underlying principles, experimental considerations, and practical applications of each method.

Introduction: The Significance of the 3-Hydroxycyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug design.[1] Its puckered conformation allows for the precise spatial arrangement of substituents, enabling chemists to explore chemical space in three dimensions. The introduction of a hydroxyl group at the 3-position further enhances the utility of this scaffold by providing a handle for further functionalization and introducing a key hydrogen bond donor/acceptor. This combination of features makes 3-hydroxycyclobutane derivatives attractive building blocks for the synthesis of novel therapeutics.

[2+2] Cycloaddition Reactions: A Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition is arguably the most direct and widely employed method for the construction of the cyclobutane core.[2] This reaction involves the union of two doubly bonded systems to form a four-membered ring. Both photochemical and thermal variants of this reaction have been successfully applied to the synthesis of 3-hydroxycyclobutane precursors.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition typically involves the excitation of an alkene to its triplet state, which then undergoes a stepwise radical addition to another alkene.[3] Enone-alkene cycloadditions are particularly common, as the enone chromophore can be readily excited with UV light.[3]

Mechanism of Photochemical [2+2] Cycloaddition:

The reaction is initiated by the photoexcitation of one of the alkene partners to its first excited singlet state (S1), which then undergoes intersystem crossing (ISC) to the more stable triplet state (T1). This triplet species then adds to the ground-state alkene to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product. The regiochemistry and stereochemistry of the reaction are often governed by the stability of the diradical intermediate and steric interactions in the transition state.

Diagram of the Photochemical [2+2] Cycloaddition Mechanism:

Caption: Mechanism of Photochemical [2+2] Cycloaddition.

Ketene [2+2] Cycloaddition

Ketenes are excellent substrates for thermal [2+2] cycloadditions with alkenes, proceeding through a concerted [π2s + π2a] cycloaddition mechanism.[4] These reactions are often promoted by Lewis acids to enhance the reactivity of the ketene.[5] The resulting cyclobutanones can then be reduced to the desired 3-hydroxycyclobutanes.

Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene and an Alkene [5]

This procedure describes the synthesis of a cyclobutanone, a direct precursor to a 3-hydroxycyclobutane, via a Lewis acid-promoted [2+2] cycloaddition.

-

Reaction Setup: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the alkene (1.0 equiv) and a suitable solvent (e.g., CH2Cl2) under a nitrogen atmosphere. The solution is then cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Lewis Acid: A solution of a Lewis acid, such as ethylaluminum dichloride (1 M in hexanes, 2.5 equiv), is added dropwise to the cooled solution over a period of 50 minutes, maintaining the internal temperature below -70 °C.

-

Ketene Addition: A solution of the ketene precursor (e.g., an acyl chloride, 1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv) in the reaction solvent is prepared separately and added to the reaction mixture via syringe pump over a period of 2-3 hours.

-

Quenching and Workup: After the addition is complete, the reaction is stirred for an additional hour at -78 °C. The reaction is then quenched by the slow addition of a saturated aqueous solution of NaHCO3. The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired cyclobutanone.

Ring-Closing Metathesis (RCM): A Versatile Cyclization Strategy

Ring-closing metathesis has become a powerful tool for the synthesis of cyclic compounds, including cyclobutenes, which are valuable precursors to 3-hydroxycyclobutanes.[6] RCM reactions are catalyzed by transition metal complexes, most notably those based on ruthenium, such as the Grubbs and Hoveyda-Grubbs catalysts.[7]

Mechanism of Ring-Closing Metathesis:

The catalytic cycle of RCM begins with the reaction of the metal alkylidene catalyst with one of the terminal alkenes of a diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene and a new metal alkylidene. This new catalyst then reacts with the second alkene of the substrate in an intramolecular fashion to form another metallacyclobutane. A final retro-[2+2] cycloaddition releases the cyclic alkene product and regenerates the active catalyst, which can then enter another catalytic cycle. The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene.[7]

Diagram of the Ring-Closing Metathesis Catalytic Cycle:

Caption: The Catalytic Cycle of Ring-Closing Metathesis.

Ring Contraction and Ring Expansion Strategies

Alternative approaches to the cyclobutane core involve the rearrangement of larger or smaller ring systems. These methods can offer unique stereochemical outcomes and access to highly substituted cyclobutanes.

Ring Contraction of Pyrrolidines

A novel and highly stereoselective method for the synthesis of substituted cyclobutanes involves the contraction of readily available pyrrolidines.[8][9] This reaction is mediated by iodonitrene chemistry and proceeds through a radical pathway.[8]

Proposed Mechanism of Pyrrolidine Ring Contraction:

The reaction is thought to proceed via the in-situ generation of an iodonitrene species, which reacts with the pyrrolidine to form a reactive 1,1-diazene intermediate. This intermediate then undergoes nitrogen extrusion to form a 1,4-biradical, which subsequently cyclizes to afford the cyclobutane product in a stereospecific manner.[8]

Ring Expansion of Cyclopropylcarbinyl Systems

The ring expansion of cyclopropylcarbinyl precursors to cyclobutanes can be achieved through the formation of a bicyclobutonium ion intermediate.[10] The stereoselectivity of this process can be controlled by the presence of a chiral auxiliary on the cyclopropane ring.

Functional Group Interconversions: Accessing 3-Hydroxycyclobutanes from Ketone Precursors

A common and highly effective strategy for the synthesis of 3-hydroxycyclobutanes involves the functionalization of a pre-formed cyclobutanone ring. The stereoselective reduction of the carbonyl group is a critical step in this approach.

Stereoselective Reduction of 3-Substituted Cyclobutanones

The reduction of 3-substituted cyclobutanones can lead to the formation of both cis and trans 3-hydroxycyclobutane diastereomers. The stereochemical outcome of this reaction is influenced by several factors, including the nature of the reducing agent, the solvent, the reaction temperature, and the steric and electronic properties of the substituent at the 3-position.[11][12][13]

Factors Influencing Diastereoselectivity:

-

Reducing Agent: Bulky reducing agents, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3), tend to favor attack from the less hindered face of the cyclobutanone ring, leading to a higher proportion of the cis isomer.[12]

-

Temperature: Lowering the reaction temperature generally increases the diastereoselectivity of the reduction.[11][13]

-

Solvent: Less polar solvents can also enhance the diastereoselectivity.[11][13]

-

Substituent Effects: The nature of the substituent at the 3-position plays a crucial role in directing the incoming hydride. Both steric and electronic effects contribute to the facial selectivity of the reduction.

Quantitative Data for the Reduction of 3-Phenylcyclobutanone: [11]

| Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio |

| NaBH4 | MeOH | 25 | 92:8 |

| NaBH4 | MeOH | -78 | 96:4 |

| LiAlH4 | THF | 25 | 94:6 |

| LiAlH4 | THF | -78 | 97:3 |

| L-Selectride | THF | -78 | >99:1 |

Experimental Protocol: Stereoselective Reduction of a 3-Substituted Cyclobutanone

-

Reaction Setup: A solution of the 3-substituted cyclobutanone (1.0 equiv) in a suitable anhydrous solvent (e.g., THF or MeOH) is prepared in a flame-dried, round-bottomed flask under a nitrogen atmosphere.

-

Cooling: The solution is cooled to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Addition of Reducing Agent: The reducing agent (e.g., NaBH4 or LiAlH4, 1.1-1.5 equiv) is added portion-wise to the cooled solution, ensuring the internal temperature remains constant.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of water, followed by a saturated aqueous solution of Rochelle's salt or 1 M HCl. The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 3-hydroxycyclobutane, and the diastereomeric ratio is determined by 1H NMR spectroscopy.

Grignard Reactions with 3-Oxocyclobutane Derivatives

The addition of Grignard reagents to 3-oxocyclobutane derivatives provides a convenient route to tertiary 3-hydroxycyclobutane compounds.[14] The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon to form a new carbon-carbon bond.[15][16][17][18]

General Procedure for Grignard Reaction: [19]

-

Grignard Reagent Formation: The Grignard reagent is prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.

-

Addition to Cyclobutanone: A solution of the 3-oxocyclobutane derivative in anhydrous ether is added dropwise to the freshly prepared Grignard reagent at a low temperature (e.g., 0 °C).

-

Workup: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the tertiary 3-hydroxycyclobutane.

Conclusion

The synthesis of 3-hydroxycyclobutane compounds can be achieved through a variety of powerful and versatile synthetic methods. The choice of a particular strategy depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. [2+2] cycloaddition reactions provide a direct entry to the cyclobutane core, while ring-closing metathesis offers a flexible approach to cyclobutene precursors. Ring contraction and expansion methods can be employed to access unique and highly substituted derivatives. Finally, the stereoselective functionalization of pre-existing cyclobutanone rings, particularly through reduction and Grignard addition, remains a cornerstone of 3-hydroxycyclobutane synthesis. A thorough understanding of the mechanisms and experimental nuances of these reactions is essential for the successful design and execution of synthetic routes to this important class of compounds.

References

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. orgsyn.org [orgsyn.org]

- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 7. Ring Closing Metathesis [organic-chemistry.org]

- 8. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]

- 9. Ring contraction in synthesis of functionalized carbocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Ring expansion and contraction - Wikipedia [en.wikipedia.org]

- 11. biblio.vub.ac.be [biblio.vub.ac.be]

- 12. researchgate.net [researchgate.net]

- 13. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. leah4sci.com [leah4sci.com]

- 17. d.web.umkc.edu [d.web.umkc.edu]

- 18. beyondbenign.org [beyondbenign.org]

- 19. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern drug discovery. Its rigid, puckered conformation offers a unique three-dimensional architecture that can impart significant advantages in potency, selectivity, and pharmacokinetic profiles of therapeutic agents.[1] Unlike more flexible aliphatic rings, the constrained nature of the cyclobutane core allows for precise positioning of substituents, enabling tailored interactions with biological targets. This guide provides a comprehensive technical overview of a key functionalized cyclobutane building block, Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, covering its commercial availability, synthesis, and applications, with a focus on empowering researchers in the pharmaceutical sciences.

Section 1: Commercial Availability and Procurement